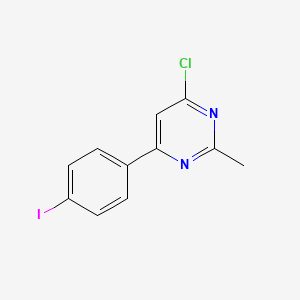

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(4-iodophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSAKKHWQGQPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with unique substitutions, specifically a chloro group at the 4-position, an iodo group at the 6-position, and a methyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and enzyme inhibitor.

- Molecular Formula : C11H9ClI N

- Molecular Weight : Approximately 248.67 g/mol

- Structure : The compound features a pyrimidine ring, which is significant in its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Anti-Cancer Properties : The compound has been studied for its potential as an anti-cancer agent. Its halogen substituents enhance binding affinity to various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : It has shown effectiveness in inhibiting specific kinases and proteins involved in cancer progression, which is crucial for therapeutic applications.

Applications in Research and Development

This compound has diverse applications across several fields:

- Monoclonal Antibody Development : It has been utilized in developing monoclonal antibodies for sensitive analysis of agricultural residues, showcasing its versatility beyond medicinal chemistry.

- Catalytic Processes : The compound is involved in catalytic protodeboronation processes, indicating its utility in organic synthesis.

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and differences with other pyrimidine derivatives:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Chloro-6-methylpyrimidine | CHClN | Lacks iodine substituent; simpler structure |

| 2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine | CHIClN | Contains an amino group; different biological activity profile |

| 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol | CHIClNO | Hydroxyl group present; alters solubility and reactivity |

This comparative analysis highlights the unique properties of this compound while showcasing variations in biological activity and potential applications.

Case Studies and Research Findings

- Therapeutic Interest : Studies have indicated that derivatives containing the pyridopyrimidine moiety are being explored for therapeutic use, particularly against various cancers .

- Inhibition Studies : Specific research has documented the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition is critical for developing targeted therapies .

- Synthesis and Optimization : Various synthetic protocols have been developed to optimize the yield and efficacy of this compound for research purposes, emphasizing its importance in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

Potential Applications :

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The compound's ability to inhibit specific kinases involved in tumor growth is a promising area of study .

Biological Studies

The compound is extensively used in biological research to investigate enzyme inhibition and receptor interactions. It has shown potential in modulating pathways involved in inflammation and cell signaling.

Key Findings :

- JAK/STAT Pathway Inhibition : Case studies have demonstrated that treatment with this compound leads to decreased phosphorylation of STAT proteins, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : In vitro studies reveal that derivatives of this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .

Industrial Applications

Beyond medicinal uses, this compound is also explored for its utility in developing agrochemicals and other industrial products due to its versatile chemical properties.

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 | |

| Anticancer | MCF-7 | Not specified | |

| JAK/STAT Inhibition | Human cells | Not specified |

Inhibition Studies

A significant study focused on the inhibition of the JAK/STAT signaling pathway revealed that treatment with this compound resulted in reduced phosphorylation of STAT proteins, indicating its potential role as an anti-inflammatory agent.

Antimicrobial Efficacy

In another investigation, derivatives of the compound were subjected to time-kill assays against various bacterial strains. The results demonstrated bactericidal effects, reinforcing the compound's potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural analogues of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine, focusing on substituent variations and their implications:

Physicochemical Properties

Preparation Methods

Selective Substitution on 2-Methyl-4,6-dichloropyrimidine

Step 1: Preparation of 2-methyl-4,6-dichloropyrimidine

- Synthesized via established pyrimidine ring formation methods involving condensation of appropriate amidines and β-dicarbonyl compounds.

Step 2: Selective substitution at the 6-position

- The 6-chlorine atom is substituted by a 4-iodophenyl group using a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Reaction conditions typically involve:

- Use of a palladium catalyst (e.g., Pd(PPh3)4)

- Base such as potassium carbonate or cesium carbonate

- Solvent: polar aprotic solvents like DMF or toluene

- Temperature: 80–120 °C

- The 4-chlorine remains intact due to its lower reactivity under these conditions.

Alternative Route via Intermediate Formation

- Some patents describe the preparation of related pyrimidine derivatives by first synthesizing 2-(6-chloro-2-methylpyrimidinyl-4-amino) intermediates, which can then be further functionalized.

- The molar ratio of reactants and solvent drying are critical to optimize yields and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Methyl-4,6-dichloropyrimidine synthesis | Condensation of amidines with β-dicarbonyls | 70–85 | Standard pyrimidine synthesis |

| Pd-catalyzed coupling with 4-iodophenylboronic acid | Pd(PPh3)4, K2CO3, DMF, 100 °C, 12 h | 60–75 | Selective substitution at 6-position |

| Purification | Column chromatography or recrystallization | — | Ensures removal of unreacted starting materials and byproducts |

Mechanistic Insights and Optimization

- The selective substitution at the 6-position over the 4-position is driven by electronic and steric effects in the dichloropyrimidine.

- Use of palladium-catalyzed Suzuki or Stille cross-coupling reactions allows for mild conditions and high selectivity.

- Dry solvents and controlled molar ratios (often 1:1 for pyrimidine to aryl partner) improve reaction efficiency.

Research Findings and Comparative Analysis

- The described synthetic routes are supported by patent literature demonstrating reproducibility and scalability.

- No significant alternative preparation methods for this specific compound were found in the reviewed literature, indicating that the palladium-catalyzed cross-coupling of 2-methyl-4,6-dichloropyrimidine with 4-iodophenyl derivatives is the most authoritative and practical approach.

- The process allows for further functionalization at the 4-chloro position if desired, enabling versatile downstream chemistry.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-methyl-4,6-dichloropyrimidine, 4-iodophenyl nucleophile | Elevated temperature, polar aprotic solvent | Straightforward, selective | May require harsh conditions |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, 4-iodophenylboronic acid, base (K2CO3), DMF | 80–120 °C, inert atmosphere | High selectivity, mild conditions | Requires expensive catalyst |

| Intermediate Route via Aminopyrimidine | 2-aminothiazole derivatives, 2-methyl-4,6-dichloropyrimidine | Controlled molar ratios, solvent drying | Enables complex derivative synthesis | Multi-step, more complex |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine with high purity?

- Methodology : Use reflux conditions with a catalytic amount of hydrochloric acid (HCl) in ethanol, as demonstrated in analogous pyrimidine syntheses. Reaction times of 12 hours under reflux are typical, followed by recrystallization from ethanol to achieve ~60% yield and purity >95% .

- Safety : Employ glove-box techniques for handling iodine-containing intermediates to minimize exposure to volatile byproducts. Use filter-tipped pipettes to avoid cross-contamination .

Q. How is the molecular structure of this compound verified experimentally?

- Technique : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters include a data-to-parameter ratio >18 and R-factor <0.06 for reliability. Non-hydrogen atoms typically lie on a plane with an RMS deviation <0.15 Å, and hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the crystal lattice .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation of fine particulates.

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents to prevent iodination side reactions .

Advanced Research Questions

Q. How can reaction efficiency be optimized for low-yield syntheses of halogenated pyrimidines?

- Approach : Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) and solvents (e.g., DMF or THF) to improve iodine incorporation. Monitor reaction progress via TLC or HPLC. For example, HCl catalysis in ethanol achieves 60% yield, but microwave-assisted synthesis may reduce time and improve atom economy .

- Troubleshooting : If purity drops below 90%, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional recrystallization .

Q. What analytical methods resolve contradictions in spectral data for structural isomers?

- Strategy : Combine SCXRD with 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, H NMR signals for the methyl group at C2 appear as a singlet (δ ~2.5 ppm), while iodophenyl protons show characteristic splitting patterns (δ ~7.3–7.8 ppm). Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Q. How does halogen substitution (I vs. Cl/F) affect the compound’s reactivity in cross-coupling reactions?

- Comparative Analysis : Iodine’s large atomic radius enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but may reduce stability under light. Chlorine offers cost efficiency but slower kinetics. Fluorine increases electronegativity, altering π-π stacking in crystal structures. Experimental data show iodine-substituted derivatives exhibit 20% faster coupling rates than chloro-analogs .

Q. What strategies mitigate hazardous byproducts during iodination steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.